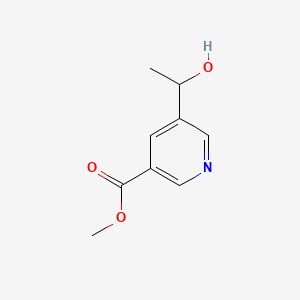
1-Benzyl-4-bromo-3-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-bromo-3-methylpiperidine is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine itself is a six-membered heterocycle containing one nitrogen atom.
Méthodes De Préparation
The synthesis of 1-Benzyl-4-bromo-3-methylpiperidine typically involves several steps:
Starting Materials: The synthesis begins with commercially available piperidine derivatives.
Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides.
Methylation: The methyl group is added through alkylation reactions using methyl iodide or similar reagents
Industrial production methods often involve continuous flow reactions to enhance yield and efficiency. These methods utilize catalysts and optimized reaction conditions to ensure high purity and scalability .
Analyse Des Réactions Chimiques
1-Benzyl-4-bromo-3-methylpiperidine undergoes various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form amines.
Cyclization: Under specific conditions, the compound can undergo cyclization to form more complex heterocyclic structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation, and oxidizing agents like potassium permanganate . Major products formed from these reactions include various substituted piperidines and complex heterocycles .
Applications De Recherche Scientifique
1-Benzyl-4-bromo-3-methylpiperidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to neurotransmitters.
Industrial Applications: It is utilized in the synthesis of agrochemicals and specialty chemicals
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-bromo-3-methylpiperidine involves its interaction with specific molecular targets:
Receptor Binding: The compound binds to neurotransmitter receptors, modulating their activity.
Enzyme Inhibition: It inhibits certain enzymes involved in metabolic pathways, affecting cellular processes.
The molecular targets include G-protein coupled receptors and ion channels, which play crucial roles in signal transduction pathways .
Comparaison Avec Des Composés Similaires
1-Benzyl-4-bromo-3-methylpiperidine can be compared with other piperidine derivatives:
1-Benzyl-4-methylpiperidine: Lacks the bromine atom, resulting in different reactivity and applications.
4-Bromo-3-methylpiperidine: Lacks the benzyl group, affecting its binding affinity and biological activity.
1-Benzyl-3-methylpiperidine: Similar structure but different substitution pattern, leading to varied chemical properties
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C13H18BrN |
|---|---|
Poids moléculaire |
268.19 g/mol |
Nom IUPAC |
1-benzyl-4-bromo-3-methylpiperidine |
InChI |
InChI=1S/C13H18BrN/c1-11-9-15(8-7-13(11)14)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3 |
Clé InChI |
JLHVUHRNSOSKDP-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCC1Br)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


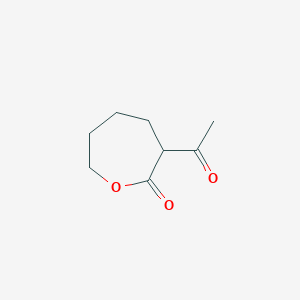
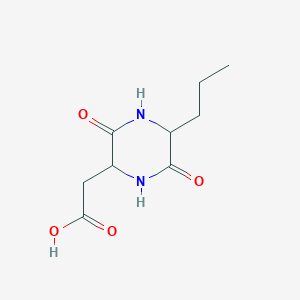
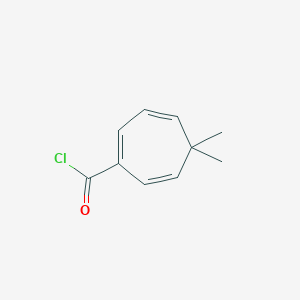

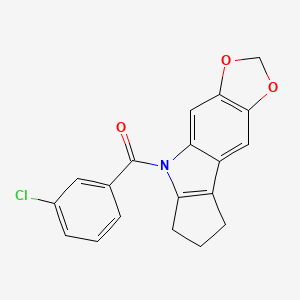


![Propanenitrile, 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]-](/img/structure/B13963579.png)
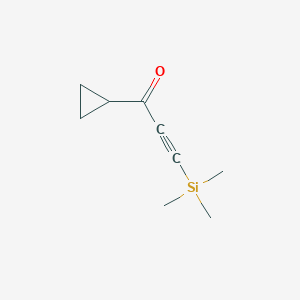

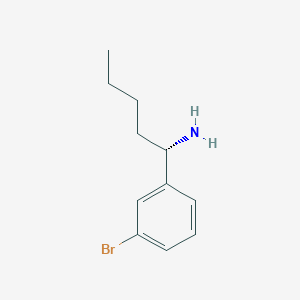

![6H-Pyrrolo[3,4-G]benzoxazole](/img/structure/B13963608.png)
